N-Me-Ser(Tbu)-OH
Overview
Description
N-Methyl-O-tert-butyl-L-serine, commonly referred to as N-Me-Ser(Tbu)-OH, is a derivative of the amino acid serine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a tert-butyl group attached to the oxygen atom of the serine molecule. These modifications enhance the stability and solubility of the compound, making it a valuable intermediate in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-O-tert-butyl-L-serine typically involves the protection of the hydroxyl group of serine with a tert-butyl group, followed by the methylation of the amino group. The process can be summarized as follows:
Protection of the Hydroxyl Group: The hydroxyl group of serine is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction forms the tert-butyl ether of serine.
Methylation of the Amino Group: The protected serine is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH). This step results in the formation of N-Methyl-O-tert-butyl-L-serine.
Industrial Production Methods
In industrial settings, the production of N-Methyl-O-tert-butyl-L-serine may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated peptide synthesizers. These methods allow for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-O-tert-butyl-L-serine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: N-Methyl-O-tert-butyl-L-serine can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives such as N-Methyl-O-tert-butyl-L-serine oxo.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted serine derivatives.
Scientific Research Applications
N-Methyl-O-tert-butyl-L-serine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function, as it can be incorporated into peptides and proteins to study their properties.
Medicine: N-Methyl-O-tert-butyl-L-serine is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-O-tert-butyl-L-serine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the methyl and tert-butyl groups can affect the folding, stability, and activity of the peptides and proteins. The compound can interact with molecular targets such as enzymes, receptors, and other proteins, modulating their activity and function.
Comparison with Similar Compounds
N-Methyl-O-tert-butyl-L-serine can be compared with other similar compounds, such as:
N-Methyl-L-serine: Lacks the tert-butyl group, making it less stable and soluble.
O-tert-butyl-L-serine: Lacks the methyl group, affecting its incorporation into peptides and proteins.
N-Methyl-O-benzyl-L-serine: Contains a benzyl group instead of a tert-butyl group, affecting its chemical properties and reactivity.
N-Methyl-O-tert-butyl-L-serine is unique due to the presence of both the methyl and tert-butyl groups, which enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSMSCPUUWYDX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426647 | |
Record name | N-Me-Ser(Tbu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197632-83-0 | |
Record name | O-(1,1-Dimethylethyl)-N-methyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197632-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Me-Ser(Tbu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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